7-bromo-5-chloro-2-phenyl-1H-indole
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Overview
Description
7-Bromo-5-chloro-2-phenyl-1H-indole is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound, with its unique bromine and chlorine substitutions, is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-chloro-2-phenyl-1H-indole typically involves the bromination and chlorination of a phenyl-substituted indole precursor. The process may include:
Bromination: Using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Chlorination: Employing chlorine gas or N-chlorosuccinimide (NCS) for chlorination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinonoid structures.
Reduction: Reduction reactions may lead to the formation of dehalogenated indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, allowing for further functionalization of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
7-Bromo-5-chloro-2-phenyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-5-chloro-2-phenyl-1H-indole involves its interaction with specific molecular targets. The bromine and chlorine substitutions may enhance its binding affinity to certain receptors or enzymes, influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1H-indole: Lacks the chlorine and phenyl substitutions.
5-Chloro-2-phenyl-1H-indole: Lacks the bromine substitution.
7-Bromo-5-chloro-1H-indazole: Similar structure but with an indazole ring instead of an indole ring.
Uniqueness
The unique combination of bromine, chlorine, and phenyl substitutions in 7-bromo-5-chloro-2-phenyl-1H-indole distinguishes it from other indole derivatives. These substitutions can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H9BrClN |
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Molecular Weight |
306.58 g/mol |
IUPAC Name |
7-bromo-5-chloro-2-phenyl-1H-indole |
InChI |
InChI=1S/C14H9BrClN/c15-12-8-11(16)6-10-7-13(17-14(10)12)9-4-2-1-3-5-9/h1-8,17H |
InChI Key |
DTGNUIQZXLZDTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC(=CC(=C3N2)Br)Cl |
Origin of Product |
United States |
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